6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Description
6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a nitro-substituted derivative of the imidazo[2,1-b][1,3]thiazole scaffold, featuring a 4-methoxyphenoxy group at position 6 and a nitro group at position 3. The imidazo[2,1-b][1,3]thiazole core is a bicyclic heterocycle known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c1-18-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-20-12(14)13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOZMVGOSTBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenol with 2-bromo-1-nitroethane to form 2-(4-methoxyphenoxy)-1-nitroethane. This intermediate is then reacted with thioamide under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly fed into subsequent reaction stages .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Reduction: 6-(4-Aminophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituent patterns at positions 5 and 6. Below is a detailed comparison with key analogs:
Nitro-Substituted Derivatives at C-5
Non-Nitro Derivatives at C-5
Methoxyphenyl-Containing Analogs
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 4-methoxyphenoxy group in the target compound increases logP compared to smaller substituents (e.g., isopropylsulfanyl). This may enhance membrane permeability but reduce aqueous solubility.
- In contrast, Mannich bases (e.g., 6a) introduce basicity, improving interactions with acidic residues in enzyme active sites .
- Drug-Likeness: Most imidazo[2,1-b]thiazole derivatives comply with Lipinski’s rule of five, with molecular weights <500 and moderate hydrogen bond donors/acceptors .
Biological Activity
6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide an overview of its biological activity, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a nitroimidazole core fused with a thiazole ring and a methoxyphenoxy substituent. Its chemical formula is CHNOS, and it has been studied for its interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of 6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole exhibit notable antitumor activity.
Case Study: Antitumor Efficacy
In an investigation conducted by the National Cancer Institute (NCI), the compound was tested against 60 different cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The results indicated significant cytotoxic effects across multiple cell lines. Notably:
- Cell Line Response : The compound showed high levels of inhibition in MDA-MB-468 breast cancer cells with IC values below 10 μM.
- Mechanism of Action : The study suggested that the compound induces apoptosis without causing cell cycle arrest, indicating a unique mechanism that could be exploited for therapeutic purposes.
| Cell Line | IC (μM) | Activity |
|---|---|---|
| MDA-MB-468 | <10 | High inhibition |
| HCT116 (colon cancer) | 3.29 | Moderate inhibition |
| H460 (lung cancer) | 10 | Moderate inhibition |
Antimicrobial Activity
In addition to its antitumor properties, 6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has also been evaluated for antimicrobial activity.
Findings on Antimicrobial Efficacy
The compound demonstrated promising effects against various pathogens:
- Antileishmanial Activity : Studies have reported that the compound exhibits potent antileishmanial effects, making it a candidate for treating leishmaniasis.
- Bacterial Inhibition : Although the compound showed modest antibacterial activity against certain strains, it was noted that it could be a substrate for efflux transporters, which may limit its effectiveness.
Research Findings Summary
The biological activity of 6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has been explored through various research avenues. Key findings include:
- Antitumor Effects : Effective against multiple cancer cell lines with mechanisms involving apoptosis.
- Antimicrobial Properties : Notable activity against leishmaniasis and some bacterial strains.
- Structure-Activity Relationship : Modifications to the core structure can enhance biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole, and how can reaction conditions be optimized?
- Methodology : Start with cyclization reactions using thiosemicarbazide or 2-amino-thiadiazole intermediates, as described for analogous imidazothiadiazoles . Optimize solvent choice (e.g., ethanol, DMF) and catalysts (e.g., N-bromosuccinimide for bromination steps). Reaction temperature (e.g., 120–130°C) and microwave-assisted synthesis (45 min at 130°C) can improve yields . Use Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and heating methods.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine spectroscopic methods:
- IR spectroscopy to identify nitro (-NO₂) and methoxy (-OCH₃) functional groups via characteristic stretches (~1520 cm⁻¹ for NO₂; ~1250 cm⁻¹ for C-O-C) .
- ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenoxy proton signals at δ 3.8–4.0 ppm; aromatic protons in imidazo-thiazole core) .
- Elemental analysis (C, H, N, S) to confirm purity (>95% match between calculated and observed values) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use in vitro assays targeting:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., HIV-1 protease, COX-2) .
- Validate with density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, identifying reactive sites .
- Compare binding poses with known inhibitors (e.g., 9c in showed strong α-glucosidase inhibition via hydrophobic interactions) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
- SAR studies : Systematically modify substituents (e.g., replace 4-methoxyphenoxy with halogenated analogs) and correlate changes with activity .
- Solubility optimization : Use DMSO stock solutions (<1% final concentration) to avoid solvent interference .
Q. How does the nitro group at position 5 influence the compound’s reactivity and stability?
- Methodology :
- Kinetic studies : Monitor nitro reduction (e.g., with Pd/C and H₂) to amine derivatives under varying pH/temperature .
- Stability assays : Accelerated degradation testing (40°C/75% RH) with HPLC tracking .
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior (e.g., nitro → hydroxylamine transitions) .
Q. What crystallographic insights reveal intermolecular interactions affecting solid-state properties?
- Methodology :
- Single-crystal X-ray diffraction (295 K, Mo-Kα radiation) to determine dihedral angles between aromatic rings and hydrogen-bonding networks .
- Analyze packing motifs (e.g., C–H···O interactions in form 1D chains), which influence solubility and melting points .
Data Contradiction Analysis
Q. Conflicting reports on α-glucosidase inhibition: How to validate efficacy?
- Resolution Strategy :
- Standardize assays : Use identical enzyme sources (e.g., Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside) .
- Positive controls : Include acarbose (IC₅₀ ~1 mM) for direct comparison .
- Dose replication : Test 3–5 independent batches to rule out synthesis variability .
Discrepancies in solubility data between DMSO and aqueous buffers
- Resolution Strategy :
- Dynamic light scattering (DLS) : Check for aggregation in aqueous buffers (e.g., PBS) .
- Co-solvent systems : Test PEG-300/Tween-80 mixtures to enhance bioavailability .
Methodological Tables
| Parameter | Synthetic Optimization | Biological Assay |
|---|---|---|
| Key Variables | Solvent polarity, catalyst loading | Cell line selection, incubation time |
| Optimal Conditions | Ethanol, 130°C, microwave (45 min) | HeLa cells, 48h incubation |
| Analytical Validation | NMR/IR (>95% purity) | IC₅₀ ± SEM (n=3) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
